molecular formula C7H3BrF3NO4 B2650355 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol CAS No. 1820740-59-7

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

Cat. No.: B2650355
CAS No.: 1820740-59-7
M. Wt: 302.003
InChI Key: AOCPREMUOFIAQK-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3BrF3NO4 It is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol typically involves the bromination of 4-(trifluoromethoxy)phenol followed by nitration. The reaction conditions for bromination often include the use of bromine or a bromine source in the presence of a catalyst or under specific temperature conditions. Nitration is usually carried out using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 2-amino-6-nitro-4-(trifluoromethoxy)phenol.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

Scientific Research Applications

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the trifluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar structure but lacks the trifluoromethoxy group.

    4-(Trifluoromethoxy)phenol: Similar structure but lacks the bromine and nitro groups.

    2-Bromo-6-nitroaniline: Similar structure but has an amino group instead of a phenol group.

Uniqueness

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on a single phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-6-nitro-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCPREMUOFIAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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